4-Cyanophenyl 4-methylbenzoate

説明

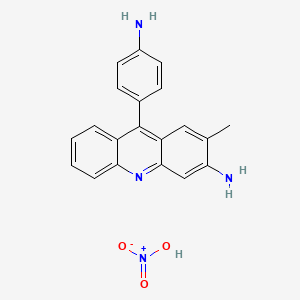

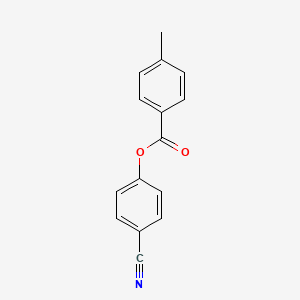

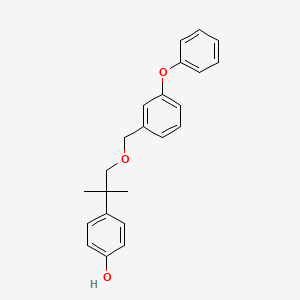

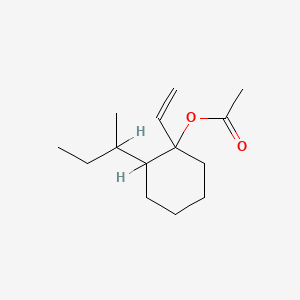

4-Cyanophenyl 4-methylbenzoate is an organic chemical compound with the molecular formula C15H11NO2 . It is primarily used for research and development purposes .

Synthesis Analysis

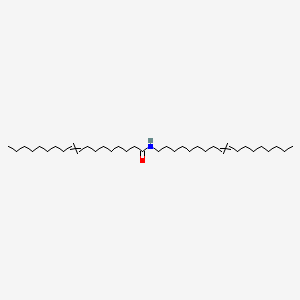

The synthesis of 4-Cyanophenyl 4-methylbenzoate involves a reaction under N2 atmosphere, p-tolualdehyde (0.5 mmol), p-cyanophenol (0.2 mmol), NiCl2 glyme (0.02 mmol, 10 mol%), dtbbpy (0.024 mmol, 12 mol%), Na2CO3 (0.2 mmol) and DCE (1 mL) were placed in a dry reaction tube with a magnetic stir bar, irradiated with 2 × 3 W 365 nm LEDs at 30 °C and stirred routinely for 24 h .Molecular Structure Analysis

The molecular structure of 4-Cyanophenyl 4-methylbenzoate is characterized by a molecular weight of 237.25 g/mol. The compound has a molecular formula of C15H11NO2 . The InChIKey of the compound is QIAWNOODTBZTGG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyanophenyl 4-methylbenzoate include a molecular weight of 237.25 g/mol, a XLogP3 of 3.7, no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds . The compound has a topological polar surface area of 50.1 Ų and a complexity of 328 .科学的研究の応用

Liquid Crystal Polymers

4-Cyanophenyl 4-methylbenzoate: is utilized in the synthesis of side chain liquid crystal polymers. These polymers exhibit thermotropic properties and can form smectic phases, which are valuable in creating materials with specific electro-optic characteristics. The copolymerization of this compound with other monomers like methyl methacrylate (MMA) and 4-benzoylphenyl methacrylate (BPMA) allows for the design of materials with tailored dielectric properties for applications such as organic field-effect transistors (OFETs) .

Anticancer Agents

The compound serves as a precursor in the design and synthesis of thiazol-2-ylhydrazones with 4-cyanophenyl substitutions. These derivatives have shown significant anticancer efficacy against carcinoma cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116), indicating its potential as a lead structure in cancer therapeutics .

Acrylic Monomers

4-Cyanophenyl 4-methylbenzoate: is also involved in the creation of novel acrylic monomers, such as 4-cyanophenyl acrylate (CPA) . These monomers can be copolymerized with MMA to produce copolymers with varied compositions, which are essential in the development of new materials with desired mechanical and thermal properties .

High-k Dielectric Materials

The structural properties of copolymers containing 4-Cyanophenyl 4-methylbenzoate are investigated for their application as high-k dielectric materials. These materials are crucial in the miniaturization of electronic components and enhancing the performance of electronic devices .

Electro-Optic Devices

Due to its ability to form liquid crystalline phases, 4-Cyanophenyl 4-methylbenzoate is significant in the field of electro-optics. The liquid crystalline behavior of its copolymers can be manipulated to develop advanced technologies in displays and sensors .

Nanoscale Phase Separation

The compound’s role in block copolymers leads to an interplay between liquid crystalline self-assembly and microphase separation. This property is exploited to create nanoscale structures with potential applications in nanotechnology and materials science .

Sustainable Synthesis

The synthesis process involving 4-Cyanophenyl 4-methylbenzoate aligns with sustainable chemistry principles. It uses widely-available low-cost chemical building blocks, contributing to the development of affordable and sustainable therapeutics .

Polymer Mechanics

Research into the mechanical integrity and processability of polymers incorporating 4-Cyanophenyl 4-methylbenzoate is vital. It helps in understanding how to maintain the robustness of polymeric materials while incorporating the desirable properties of liquid crystals .

Safety and Hazards

特性

IUPAC Name |

(4-cyanophenyl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-11-2-6-13(7-3-11)15(17)18-14-8-4-12(10-16)5-9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAWNOODTBZTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336348 | |

| Record name | p-Toluic acid, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32792-42-0 | |

| Record name | p-Toluic acid, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate](/img/structure/B1594907.png)

![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)